molecular formula CH2O<br>H2CO B043269 Formaldehyde CAS No. 30525-89-4

Formaldehyde

Cat. No.: B043269
CAS No.: 30525-89-4
M. Wt: 30.026 g/mol
InChI Key: WSFSSNUMVMOOMR-UHFFFAOYSA-N
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Description

Formaldehyde, also known as methanal, is the simplest aldehyde with the chemical formula CH₂O. It is a colorless, flammable gas at room temperature with a strong, pungent odor. This compound is widely used in various industrial applications, including the production of resins, textiles, and disinfectants. It is also naturally present in the environment and produced endogenously by plants, animals, and humans .

Mechanism of Action

Target of Action

Parathis compound (PFA) is primarily used as a fixative in biological assays, where it acts on proteins within cells . It forms covalent bond cross-links between molecules, preserving the structure and function of these proteins .

Mode of Action

PFA works by depolymerizing to this compound either by dry heating or in the presence of water with a base, an acid, or heat . The resulting this compound then interacts with its targets, forming methylene bridges between protein chains, which stabilizes their structures and prevents degradation .

Biochemical Pathways

The primary biochemical pathway affected by PFA is protein stabilization. By cross-linking proteins, PFA prevents enzymatic degradation and maintains the structural integrity of cells . This is particularly important in microscopy and histology, where preservation of fine structural details is crucial .

Pharmacokinetics

It’s worth noting that the effectiveness of pfa as a fixative can be influenced by factors such as concentration and temperature .

Result of Action

The primary result of PFA action is the preservation of cellular and extracellular structures. This allows for detailed examination of cells and tissues under a microscope, with minimal distortion of their in vivo state . In addition, PFA is also used to crosslink proteins to DNA, as used in chromatin immunoprecipitation (ChIP), a technique to determine which part of DNA certain proteins are binding to .

Action Environment

The action of PFA can be influenced by environmental factors such as temperature and pH. For instance, PFA depolymerizes more readily at higher temperatures and in the presence of a base . Moreover, the concentration of PFA used can significantly impact its effectiveness as a fixative .

Biochemical Analysis

Biochemical Properties

Paraformaldehyde plays a crucial role in biochemical reactions, primarily as a cross-linking agent. It forms covalent bond cross-links between molecules, which is essential for preserving the fine structural details of cells and tissues prior to examination by light or electron microscopy . The exact biomolecules it interacts with and the nature of these interactions are complex and can vary depending on the specific context and conditions.

Cellular Effects

Parathis compound has significant effects on various types of cells and cellular processes. It is used as a fixative to maintain cells or cellular components in a life-like state, preventing unexpected changes by preserving essential chemical and physical characteristics of cells . It can influence cell function by stabilizing the structure of proteins and nucleic acids, thereby preserving their function and preventing degradation .

Molecular Mechanism

At the molecular level, parathis compound exerts its effects primarily through its ability to form covalent bonds with various biomolecules. This cross-linking action can stabilize the structures of proteins and nucleic acids, preserving their native states and preventing enzymatic degradation . This mechanism is crucial for its role as a fixative in microscopy and histology.

Temporal Effects in Laboratory Settings

Over time, parathis compound can break down into this compound, especially when stored in the cold . This degradation can influence its effectiveness as a fixative. In laboratory settings, the effects of parathis compound on cellular function can be observed over time in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of parathis compound can vary with different dosages in animal models. For instance, a study found that perfusion with 10% neutral-buffered formalin is equivalent to 4% parathis compound for histopathology and immunohistochemistry in a mouse model of experimental autoimmune encephalomyelitis .

Metabolic Pathways

Parathis compound is involved in the one-carbon (C1) metabolic pathway, where it serves as a source of C1 units like formate and CO2 . It interacts with various enzymes and cofactors within this pathway. The specific effects on metabolic flux or metabolite levels can vary depending on the specific context and conditions.

Transport and Distribution

The transport and distribution of parathis compound within cells and tissues can be influenced by various factors. For instance, its solubility in water is slightly soluble , which can affect its distribution within aqueous cellular environments

Subcellular Localization

The subcellular localization of parathis compound and its effects on activity or function can be influenced by various factors. For instance, a study found that parathis compound fixation may lead to misinterpretation of the subcellular localization of plant High Mobility Group Box proteins This suggests that the process of fixation with parathis compound can influence the apparent subcellular localization of certain proteins

Preparation Methods

Synthetic Routes and Reaction Conditions: Formaldehyde can be synthesized through the oxidation of methanol. This process typically involves the vapor-phase oxidation of methanol using a metal catalyst such as silver or copper at high temperatures (250-400°C). The reaction can be represented as:

2CH3OH+O22CH2O+2H2O2CH_3OH + O_2 \rightarrow 2CH_2O + 2H_2O 2CH3​OH+O2​→2CH2​O+2H2​O

Industrial Production Methods: There are two primary industrial methods for producing this compound:

Chemical Reactions Analysis

Formaldehyde is highly reactive due to the presence of the carbonyl group. It undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to formic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide:

CH2O+[O]HCOOHCH_2O + [O] \rightarrow HCOOH CH2​O+[O]→HCOOH

Reduction: this compound can be reduced to methanol using reducing agents like sodium borohydride:

CH2O+2[H]CH3OHCH_2O + 2[H] \rightarrow CH_3OH CH2​O+2[H]→CH3​OH

Addition Reactions: this compound readily undergoes addition reactions with nucleophiles. For example, it reacts with ammonia to form hexamethylenetetramine:

6CH2O+4NH3(CH2)6N4+6H2O6CH_2O + 4NH_3 \rightarrow (CH_2)_6N_4 + 6H_2O 6CH2​O+4NH3​→(CH2​)6​N4​+6H2​O

Polymerization: this compound can polymerize to form parathis compound or trioxane under certain conditions .

Scientific Research Applications

Formaldehyde has a wide range of applications in scientific research:

Chemistry:

  • Used as a precursor in the synthesis of various organic compounds.
  • Employed in the production of resins such as urea-formaldehyde and phenol-formaldehyde resins.

Biology:

  • Utilized as a fixative for preserving biological tissues and samples.
  • Plays a role in the synthesis of nucleic acids and proteins.

Medicine:

  • Used in the production of vaccines and anti-infective drugs.
  • Employed as a disinfectant and sterilizing agent.

Industry:

Comparison with Similar Compounds

This compound’s unique properties make it a versatile and widely used compound in various fields, from industrial manufacturing to scientific research.

Properties

IUPAC Name

formaldehyde
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InChI

InChI=1S/CH2O/c1-2/h1H2
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InChI Key

WSFSSNUMVMOOMR-UHFFFAOYSA-N
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Canonical SMILES

C=O
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Molecular Formula

CH2O, H2CO
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Related CAS

61233-19-0
Record name Formaldehyde, dimer
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DSSTOX Substance ID

DTXSID7020637
Record name Formaldehyde
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Molecular Weight

30.026 g/mol
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Physical Description

Solids containing varying amounts of formaldehyde, probably as paraformaldehyde (polymers of formula HO(CH2O)xH where x averages about 30). A hazard to the environment. Immediate steps should be taken to limit spread to the environment., Gas or Vapor; Liquid, Nearly colorless gas with a pungent, suffocating odor; Formalin is an aqueous solution that is 37% formaldehyde by weight; inhibited solutions contain 6-12 % methyl alcohol. [NIOSH] Sold as water solutions containing 37%, 44%, or 50% formaldehyde; [ACGIH], Liquid, COLOURLESS GAS WITH PUNGENT ODOUR., Colorless aqueous solution of formaldehyde with a pungent, irritating odor. Gas at ordinary conditions., Nearly colorless gas with a pungent, suffocating odor. [Note: Often used in an aqueous solution (see specific listing for Formalin).]
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Boiling Point

-6 °F at 760 mmHg (NIOSH, 2023), -19.5 °C, Boiling point: - 19.1 °C /Formaldehyde 37% uninhibited/, -20 °C, -6 °F
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Flash Point

185 °F (85 °C) (Closed cup) /Gas/, 122 °F (50 °C) (Closed cup) /Formaldehyde 37%, 15% methanol/, 185 °F (85 °C) (Closed cup) /Formaldehyde 37%, methanol-free; gas/, 83 °C, closed cup, 37% aqueous soln- methanol free; 50 °C, closed cup, aqueous soln with 15% methanol, varies from 122-141 °F, NA (Gas)
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Solubility

Miscible (NIOSH, 2023), In water, 4.00X10+5 mg/L at 20 °C, In water, miscible at 25 °C, In water, 95 weight % at 20 °C, Soluble in ethanol and chloroform; miscible with ether, acetone and benzene, 400 mg/mL at 20 °C, Solubility in water: very good, Miscible
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Density

0.815 g/cu cm at -20 °C, Relative density (water = 1): 0.8, 1.04(relative gas density)
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Vapor Density

1.04 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 1.067 (Air = 1), Relative vapor density (air = 1): 1.08, 1.04
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Vapor Pressure

greater than 1 atm (NIOSH, 2023), Vapor pressure: 1 mm Hg /Formalin/, 3,890 mm Hg at 25 °C /100% formaldehyde/, >1 atm
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Mechanism of Action

Formaldehyde is thought to act via sensory nerve fibers that signal through the trigeminal nerve to reflexively induce bronchoconstriction through the vagus nerve., Exposure to formaldehyde, a known air toxic, is associated with cancer and lung disease. Despite the adverse health effects of formaldehyde, the mechanisms underlying formaldehyde-induced disease remain largely unknown. Research has uncovered microRNAs (miRNAs) as key posttranscriptional regulators of gene expression that may influence cellular disease state. Although studies have compared different miRNA expression patterns between diseased and healthy tissue, this is the first study to examine perturbations in global miRNA levels resulting from formaldehyde exposure. We investigated whether cellular miRNA expression profiles are modified by formaldehyde exposure to test the hypothesis that formaldehyde exposure disrupts miRNA expression levels within lung cells, representing a novel epigenetic mechanism through which formaldehyde may induce disease. Human lung epithelial cells were grown at air-liquid interface and exposed to gaseous formaldehyde at 1 ppm for 4 hr. Small RNAs and protein were collected and analyzed for miRNA expression using microarray analysis and for interleukin (IL-8) protein levels by enzyme-linked immunosorbent assay (ELISA). RESULTS: Gaseous formaldehyde exposure altered the miRNA expression profiles in human lung cells. Specifically, 89 miRNAs were significantly down-regulated in formaldehyde-exposed samples versus controls. Functional and molecular network analysis of the predicted miRNA transcript targets revealed that formaldehyde exposure potentially alters signaling pathways associated with cancer, inflammatory response, and endocrine system regulation. IL-8 release increased in cells exposed to formaldehyde, and results were confirmed by real-time polymerase chain reaction. Formaldehyde alters miRNA patterns that regulate gene expression, potentially leading to the initiation of a variety of diseases., Formaldehyde at high concentrations is a contributor to air pollution. It is also an endogenous metabolic product in cells, and when beyond physiological concentrations, has pathological effects on neurons. Formaldehyde induces mis-folding and aggregation of neuronal tau protein, hippocampal neuronal apoptosis, cognitive impairment and loss of memory functions, as well as excitation of peripheral nociceptive neurons in cancer pain models. Intracellular calcium ([Ca(2+)](i)) is an important intracellular messenger, and plays a key role in many pathological processes. The present study aimed to investigate the effect of formaldehyde on [Ca(2+)](i) and the possible involvement of N-methyl-D-aspartate receptors (NMDARs) and T-type Ca(2+) channels on the cell membrane. METHODS: Using primary cultured hippocampal neurons as a model, changes of [Ca(2+)](i) in the presence of formaldehyde at a low concentration were detected by confocal laser scanning microscopy. Formaldehyde at 1 mmol/L approximately doubled [Ca(2+)](i). (2R)-amino-5-phosphonopentanoate (AP5, 25 umol/L, an NMDAR antagonist) and mibefradil (MIB, 1 umol/L, a T-type Ca(2+) channel blocker), given 5 min after formaldehyde perfusion, each partly inhibited the formaldehyde-induced increase of [Ca(2+)](i), and this inhibitory effect was reinforced by combined application of AP5 and MIB. When applied 3 min before formaldehyde perfusion, AP5 (even at 50 umol/L) did not inhibit the formaldehyde-induced increase of [Ca(2+)](i), but MIB (1 umol/L) significantly inhibited this increase by 70%. These results suggest that formaldehyde at a low concentration increases [Ca(2+)](i) in cultured hippocampal neurons; NMDARs and T-type Ca(2+) channels may be involved in this process., /The purpose of this study was/ to study the role of poly (ADP-ribose) polymerase-l (PARP-1) in formaldehyde-induced DNA damage response in human bronchial epithelial (HBE) cells and to investigate the mechanism of formaldehyde carcinogenicity. The protein levels were measured by Western blot. The interaction between different proteins was determined by co-immunoprecipitation assay. The chemical inhibitor was used to confirm the relationship between PARP-1 and DNA damage repair. After being exposed to different concentrations of formaldehyde for 4 hr, HBE cells showed no significant changes in cell viability. Cell viability was significantly reduced after 24-hr exposure to 80 and 160 umol/L formaldehyde (P < 0.05). The 10 umol/L formaldehyde resulted in significant increases in the protein levels of PARP-1 and XRCC-1. However, 80 umol/L formaldehyde led to a significant decrease in the protein level of PARP-1 of 124 KD molecular weight but a significant increase in the protein level of PARP-1 of 89 KD molecular weight; there was no significant change in the protein level of XRCC-1. The co-immunoprecipitation assay showed that 10 umol/L formaldehyde induced increased binding between PARP-1 and XRCC-1, but 80 umol/L formaldehyde led to no significant change in binding between PARP-1 and XRCC-1. Here, we confirmed the role of 10 umol/L formaldehyde in strand breaks by comet assay which showed an increase in the tail DNA content of HBE cells after 4-h formaldehyde exposure. No significant difference was observed in tail DNA content between treated HBE cells and control cells at 2 h after formaldehyde was removed. Moreover, compared with control, inhibition of PARP-1 induced a significant increase in tail DNA content, and a significant difference was observed in tail DNA content between inhibited HBE cells and control cells at 2 h after formaldehyde was removed. Inhibition of PARP-1 significantly reduced DNA repair capacity. PARP-1 mediated the repair of DNA damage induced by low-concentration formaldehyde through recruiting XRCC-1 protein, and may be involved in the regulation of cell apoptosis induced by high-concentration formaldehyde., Peroxiredoxin 2 (Prx2), a member of the peroxiredoxin family, regulates numerous cellular processes through intracellular oxidative signal transduction pathways. Formaldehyde (FA)-induced toxic damage involves reactive oxygen species (ROS) that trigger subsequent toxic effects and inflammatory responses. The present study aimed to investigate the role of Prx2 in the development of bone marrow toxicity caused by FA and the mechanism underlying FA toxicity. According to the results of the preliminary investigations, the mice were divided into four groups (n=6 per group). One group was exposed to ambient air and the other three groups were exposed to different concentrations of FA (20, 40, 80 mg/cu m) for 15 days in the respective inhalation chambers, for 2 hr a day. At the end of the 15-day experimental period, all of the mice were sacrificed and bone marrow cells were obtained. Cell samples were used for the determination of pathology, glutathione peroxidase (GSH-Px) activity and myeloperoxidase (MPO) activity and protein expression; as well as for the determination of DNA damage and Prx2 expression. The results revealed an evident pathological change in the FA-treated groups, as compared with the controls. In the FA treatment group GSH-Px activity was decreased, while MPO activity and protein expression were increased. The rate of micronucleus and DNA damage in the FA-treated groups was also increased and was significantly different compared with the control, while the expression of Prx2 was decreased. The present study suggested that at certain concentrations, FA had a toxic effect on bone marrow cells and that changes in the Prx2 expression are involved in this process.
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Color/Form

Nearly colorless gas [Note: Often used in an aqueous solution]. /Pure formaldehyde/, Colorless gas at ordinary temperatures, Clear, water-white, very slightly acid, gas or liquid., Clear, colorless or nearly colorless liquid /Formaldehyde solution/

CAS No.

50-00-0, 30525-89-4
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Melting Point

-134 °F (NIOSH, 2023), -92 °C, -134 °F
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Synthesis routes and methods I

Procedure details

The epoxide compounds may also derive from monocyclic phenols, for example from phenol, resorcinol or hydroquinone; or they are based on polycyclic phenols, for example bis(4-hydroxyphenyl)methane, 2,2-bis(4-hydroxyphenyl)propane, 2,2-bis(3,5-dibromo-4-hydroxyphenyl)propane, 4,4′-dihydroxydiphenyl sulphone, or condensation products, obtained under acidic conditions, of phenols with formaldehyde, such as phenol novolacs.
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Synthesis routes and methods II

Procedure details

The reported methods for the synthesis of porphine over the past 70 years are summarized in Table 1. Fischer and Gleim obtained 17 mg of porphine by prolonged heating of 20 g of pyrrole-2-carboxaldehyde in formic acid.6 In the same era, Rothemund obtained porphine from pyrrole and formaldehyde, albeit in very low yield (0.02%).7 The yield was increased to 0.9% by slow addition of pyrrole and formaldehyde to propionic acid.8
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Synthesis routes and methods III

Procedure details

A second type of hardening compound of urea and formaldehyde which reacts well with gelatin glue is disclosed. The reaction product of urea and formaldehyde via the condensation product pathways yields a urea formaldehyde (UF) Resin which reacts with the gelatin glue as illustrated by the above described pathway. To prepare this type of compound, a mixture of urea and formaldehyde in a ratio of 1:1.7 to 1:2.4 at a pH of 8-10 is heated at approximately 80° C.-100° C. for 30 to 45 minutes. The pH is then reduced to 5 with CH3COOH and heated for another 5 to 10 minutes. The mixture is then neutralized and cooled down rapidly.
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Synthesis routes and methods IV

Procedure details

40.9 parts by weight of an isocyanate mixture of which 40% by weight consists of a tolylene diisocyanate mixture (2,4- and 2,6-isomers in a ratio by weight of 65:35%) and 60% by weight of a polyphenyl polymethylene polyisocyanate (viscosity approximately 200 cP at 25° C.). The polyphenyl polymethylene polyisocyanate was obtained by condensing aniline with formaldehyde, followed by phosgenation.
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Synthesis routes and methods V

Procedure details

ZSM-5 is a catalyst used for converting methanol to gasoline, processing C-8 streams, selectively isomerizing m-cresol to p-cresol, suppressing the formation of diphenylalanine in the production of aniline, and producing pyridine and β-picoline from acetaldehyde, formaldehyde and ammonia.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Formaldehyde
Reactant of Route 2
Formaldehyde
Reactant of Route 3
Formaldehyde
Reactant of Route 4
Formaldehyde
Reactant of Route 5
Formaldehyde
Reactant of Route 6
Formaldehyde

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